
1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995. It is a psychoactive compound that acts as a full agonist at the cannabinoid receptors CB1 and CB2. The compound has gained popularity as a recreational drug due to its ability to mimic the effects of natural cannabinoids such as THC. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Pyrazole derivatives are extensively studied for their synthesis methods and structural characterization. For example, Yıldırım et al. (2005) explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, converting it into corresponding carboxamides through reactions with various amines, demonstrating the versatility of pyrazole compounds in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005). Similarly, Kumara et al. (2018) synthesized a novel pyrazole derivative and characterized it through X-ray crystallography, offering insights into the molecular structure and potential interactions of such compounds (Kumara et al., 2018).
Antimicrobial and Antibacterial Properties
Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-ones showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This indicates the potential of pyrazole derivatives in developing new antibacterial agents.
Drug Design and Medicinal Applications
The versatility of pyrazole compounds extends into drug design and medicinal chemistry, where modifications to the pyrazole core can lead to compounds with specific biological activities. For instance, Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, leading to compounds that showed promise in reducing tumor volumes and metastasis in breast cancer models (Wang et al., 2011). These studies highlight the potential for 1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide derivatives in therapeutic applications.
Propriétés
IUPAC Name |
1-benzyl-N-(2,5-dimethoxyphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-31-21-13-14-24(32-2)23(15-21)27-25(30)22-17-29(16-19-9-5-3-6-10-19)28-26(22)33-18-20-11-7-4-8-12-20/h3-15,17H,16,18H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHHTYYGWEXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)

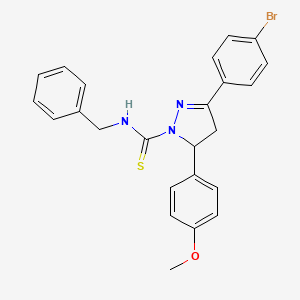

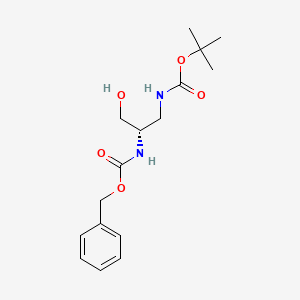
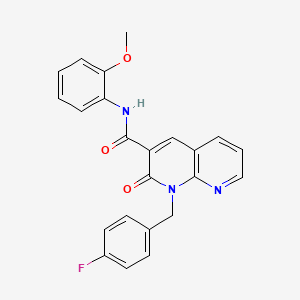

![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
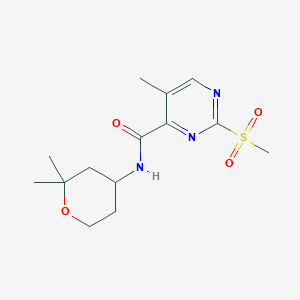
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
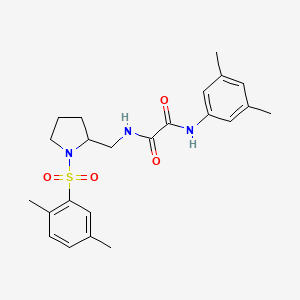
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)